molecular formula C15H15NO4S B6411018 3-Methyl-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% CAS No. 1261917-43-4

3-Methyl-4-(3-methylsulfonylaminophenyl)benzoic acid, 95%

Cat. No. B6411018
CAS RN: 1261917-43-4
M. Wt: 305.4 g/mol
InChI Key: JAWYWDIVARDPDX-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-methylsulfonylaminophenyl)benzoic acid, or 3M4MSPB, is a synthetic compound that has been used in many scientific experiments and research studies. It has numerous applications, including in the synthesis of various compounds, as a reagent in biochemical and physiological research, and as a tool for studying the mechanisms of action of various compounds.

Scientific Research Applications

3M4MSPB has been used in various scientific research applications, including in the synthesis of various compounds such as chiral compounds and organic polymers. It has also been used as a reagent in biochemical and physiological research, as well as in the study of the mechanisms of action of various compounds. It has been used to study the interaction of proteins with small molecules, to study the effects of various drugs on cells, and to study the effects of various compounds on enzymes.

Mechanism of Action

The mechanism of action of 3M4MSPB is not fully understood. However, it is believed that 3M4MSPB acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed that 3M4MSPB may act as an agonist of certain receptors, such as the dopamine D2 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3M4MSPB are not fully understood. However, it is believed that 3M4MSPB may have anti-inflammatory and anti-cancer effects. It has also been suggested that 3M4MSPB may have neuroprotective effects, as well as effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The use of 3M4MSPB in lab experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. It is also a stable compound, which makes it suitable for long-term storage. However, 3M4MSPB also has some limitations. It is a relatively small molecule, which makes it difficult to detect using conventional techniques such as spectroscopy. Furthermore, it is not water-soluble, which makes it difficult to use in experiments that require aqueous solutions.

Future Directions

There are many potential future directions for the use of 3M4MSPB in scientific research. For example, further research into the biochemical and physiological effects of 3M4MSPB may reveal new therapeutic applications. Additionally, further research into the mechanism of action of 3M4MSPB may reveal new ways to target specific enzymes or receptors for therapeutic purposes. Finally, further research into the synthesis of 3M4MSPB may lead to the development of new and more efficient synthesis methods.

Synthesis Methods

3M4MSPB can be synthesized in a two-step process. The first step involves the reaction of 3-methylbenzoic acid with 3-methylsulfonylchloride in the presence of a base, such as potassium carbonate, to form 3-methyl-4-chloromethylsulfonylbenzoic acid. The second step involves the reaction of 3-methyl-4-chloromethylsulfonylbenzoic acid with an amine, such as aniline, to form 3M4MSPB.

properties

IUPAC Name

4-[3-(methanesulfonamido)phenyl]-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-8-12(15(17)18)6-7-14(10)11-4-3-5-13(9-11)16-21(2,19)20/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWYWDIVARDPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692058
Record name 3'-[(Methanesulfonyl)amino]-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(3-methylsulfonylaminophenyl)benzoic acid

CAS RN

1261917-43-4
Record name 3'-[(Methanesulfonyl)amino]-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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